molecular formula C20H17ClN2O3 B11081225 4-(2-Chloro-benzyloxy)-3-methoxy-N-pyridin-3-yl-benzamide

4-(2-Chloro-benzyloxy)-3-methoxy-N-pyridin-3-yl-benzamide

Cat. No.: B11081225
M. Wt: 368.8 g/mol
InChI Key: OALZABRGZLJSRD-UHFFFAOYSA-N
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Description

4-(2-Chloro-benzyloxy)-3-methoxy-N-pyridin-3-yl-benzamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure with multiple functional groups, making it a versatile candidate for chemical reactions and modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-benzyloxy)-3-methoxy-N-pyridin-3-yl-benzamide typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzyl alcohol, 3-methoxybenzoic acid, and 3-aminopyridine.

    Formation of Intermediate: The first step involves the protection of the hydroxyl group of 2-chlorobenzyl alcohol, followed by its reaction with 3-methoxybenzoic acid to form an ester intermediate.

    Amidation: The ester intermediate is then subjected to amidation with 3-aminopyridine under appropriate conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-benzyloxy)-3-methoxy-N-pyridin-3-yl-benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-(2-Chloro-benzyloxy)-3-formyl-N-pyridin-3-yl-benzamide, while substitution of the chloro group can produce 4-(2-Amino-benzyloxy)-3-methoxy-N-pyridin-3-yl-benzamide.

Scientific Research Applications

4-(2-Chloro-benzyloxy)-3-methoxy-N-pyridin-3-yl-benzamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can serve as a probe in biological assays to study the interaction with proteins or nucleic acids.

    Materials Science: The compound’s unique structure makes it suitable for the synthesis of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-benzyloxy)-3-methoxy-N-pyridin-3-yl-benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids that are crucial for cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Chloro-benzyloxy)-benzoic acid hydrazide: Similar in structure but with a hydrazide group instead of a pyridinyl group.

    4-(2-Chloro-benzyloxy)-3-methoxybenzoic acid: Lacks the pyridinyl group, making it less versatile in certain applications.

Uniqueness

4-(2-Chloro-benzyloxy)-3-methoxy-N-pyridin-3-yl-benzamide stands out due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C20H17ClN2O3

Molecular Weight

368.8 g/mol

IUPAC Name

4-[(2-chlorophenyl)methoxy]-3-methoxy-N-pyridin-3-ylbenzamide

InChI

InChI=1S/C20H17ClN2O3/c1-25-19-11-14(20(24)23-16-6-4-10-22-12-16)8-9-18(19)26-13-15-5-2-3-7-17(15)21/h2-12H,13H2,1H3,(H,23,24)

InChI Key

OALZABRGZLJSRD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NC2=CN=CC=C2)OCC3=CC=CC=C3Cl

Origin of Product

United States

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